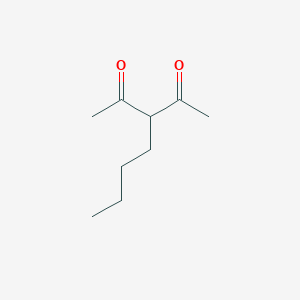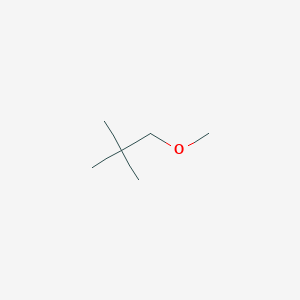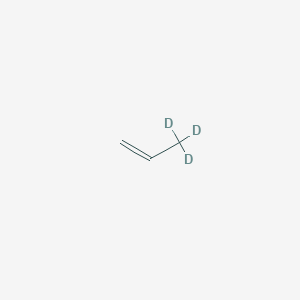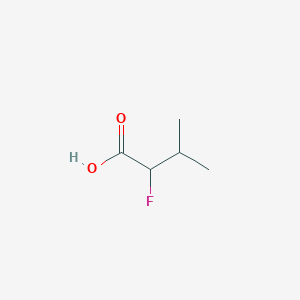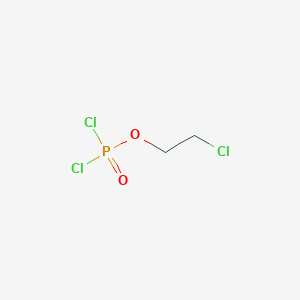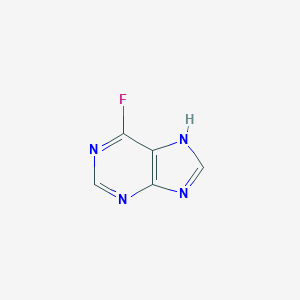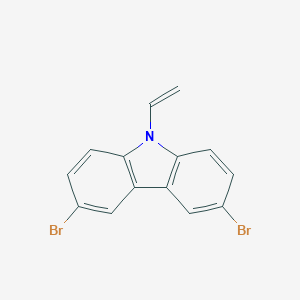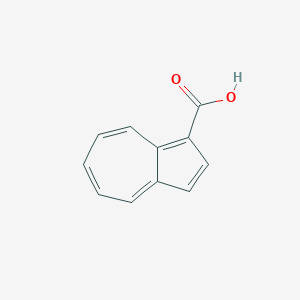![molecular formula C14H14FN3O2 B074412 4-[[2-(4-Fluorophenyl)hydrazinyl]methylidene]-5-(hydroxymethyl)-2-methylpyridin-3-one CAS No. 1513-11-7](/img/structure/B74412.png)
4-[[2-(4-Fluorophenyl)hydrazinyl]methylidene]-5-(hydroxymethyl)-2-methylpyridin-3-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound 4-[[2-(4-Fluorophenyl)hydrazinyl]methylidene]-5-(hydroxymethyl)-2-methylpyridin-3-one, also known as FMHM, is a pyridinone derivative that has been synthesized and studied for its potential use as a therapeutic agent. This compound has shown promising results in scientific research applications, particularly in the field of cancer treatment.
作用机制
The mechanism of action of 4-[[2-(4-Fluorophenyl)hydrazinyl]methylidene]-5-(hydroxymethyl)-2-methylpyridin-3-one is not fully understood, but it is believed to involve the inhibition of various signaling pathways that are involved in cancer cell growth and survival. 4-[[2-(4-Fluorophenyl)hydrazinyl]methylidene]-5-(hydroxymethyl)-2-methylpyridin-3-one has been shown to inhibit the activity of AKT and ERK, which are two important signaling pathways that are frequently dysregulated in cancer cells.
生化和生理效应
4-[[2-(4-Fluorophenyl)hydrazinyl]methylidene]-5-(hydroxymethyl)-2-methylpyridin-3-one has been shown to have several biochemical and physiological effects in cancer cells. In addition to inducing apoptosis, 4-[[2-(4-Fluorophenyl)hydrazinyl]methylidene]-5-(hydroxymethyl)-2-methylpyridin-3-one can also inhibit the migration and invasion of cancer cells, which are important processes in cancer metastasis. 4-[[2-(4-Fluorophenyl)hydrazinyl]methylidene]-5-(hydroxymethyl)-2-methylpyridin-3-one has also been shown to increase the production of reactive oxygen species (ROS) in cancer cells, which can lead to oxidative stress and cell death.
实验室实验的优点和局限性
4-[[2-(4-Fluorophenyl)hydrazinyl]methylidene]-5-(hydroxymethyl)-2-methylpyridin-3-one has several advantages for use in lab experiments. It is relatively easy to synthesize and purify, and it has been shown to be effective in inhibiting the growth of various cancer cell lines. However, 4-[[2-(4-Fluorophenyl)hydrazinyl]methylidene]-5-(hydroxymethyl)-2-methylpyridin-3-one also has some limitations. It has low solubility in water, which can make it difficult to work with in certain experiments. Additionally, more research is needed to fully understand the mechanism of action of 4-[[2-(4-Fluorophenyl)hydrazinyl]methylidene]-5-(hydroxymethyl)-2-methylpyridin-3-one and its potential side effects.
未来方向
There are several future directions for research on 4-[[2-(4-Fluorophenyl)hydrazinyl]methylidene]-5-(hydroxymethyl)-2-methylpyridin-3-one. One potential area of study is the development of more efficient synthesis methods for 4-[[2-(4-Fluorophenyl)hydrazinyl]methylidene]-5-(hydroxymethyl)-2-methylpyridin-3-one, which could improve its yield and purity. Another area of study is the optimization of 4-[[2-(4-Fluorophenyl)hydrazinyl]methylidene]-5-(hydroxymethyl)-2-methylpyridin-3-one as a therapeutic agent, including the development of more water-soluble derivatives and the evaluation of its efficacy in animal models. Additionally, more research is needed to fully understand the mechanism of action of 4-[[2-(4-Fluorophenyl)hydrazinyl]methylidene]-5-(hydroxymethyl)-2-methylpyridin-3-one and its potential side effects, which could provide valuable insights for the development of new cancer therapies.
合成方法
The synthesis of 4-[[2-(4-Fluorophenyl)hydrazinyl]methylidene]-5-(hydroxymethyl)-2-methylpyridin-3-one involves the reaction of 4-fluorobenzaldehyde with hydrazine hydrate to form 4-fluorobenzaldehyde hydrazone. This intermediate is then reacted with 2-methyl-3-hydroxypyridine-5-carboxaldehyde to form 4-[[2-(4-Fluorophenyl)hydrazinyl]methylidene]-5-(hydroxymethyl)-2-methylpyridin-3-one. The yield of this reaction is around 60-70%, and the purity of the final product can be improved through recrystallization.
科学研究应用
4-[[2-(4-Fluorophenyl)hydrazinyl]methylidene]-5-(hydroxymethyl)-2-methylpyridin-3-one has been studied extensively for its potential use as an anticancer agent. In vitro studies have shown that 4-[[2-(4-Fluorophenyl)hydrazinyl]methylidene]-5-(hydroxymethyl)-2-methylpyridin-3-one can inhibit the growth and proliferation of various cancer cell lines, including lung, breast, and colon cancer cells. 4-[[2-(4-Fluorophenyl)hydrazinyl]methylidene]-5-(hydroxymethyl)-2-methylpyridin-3-one has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
属性
CAS 编号 |
1513-11-7 |
|---|---|
产品名称 |
4-[[2-(4-Fluorophenyl)hydrazinyl]methylidene]-5-(hydroxymethyl)-2-methylpyridin-3-one |
分子式 |
C14H14FN3O2 |
分子量 |
275.28 g/mol |
IUPAC 名称 |
4-[(E)-[(4-fluorophenyl)hydrazinylidene]methyl]-5-(hydroxymethyl)-2-methylpyridin-3-ol |
InChI |
InChI=1S/C14H14FN3O2/c1-9-14(20)13(10(8-19)6-16-9)7-17-18-12-4-2-11(15)3-5-12/h2-7,18-20H,8H2,1H3/b17-7+ |
InChI 键 |
JYGCCUJNMKRHCC-UHFFFAOYSA-N |
手性 SMILES |
CC1=NC=C(C(=CNNC2=CC=C(C=C2)F)C1=O)CO |
SMILES |
CC1=NC=C(C(=C1O)C=NNC2=CC=C(C=C2)F)CO |
规范 SMILES |
CC1=NC=C(C(=CNNC2=CC=C(C=C2)F)C1=O)CO |
同义词 |
4-[[2-(4-fluorophenyl)hydrazinyl]methylidene]-5-(hydroxymethyl)-2-meth yl-pyridin-3-one |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



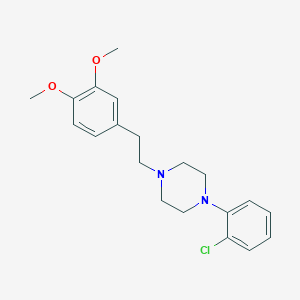
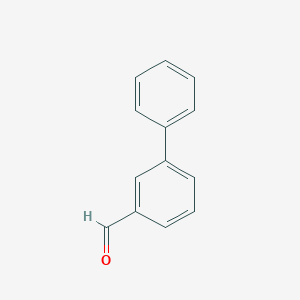
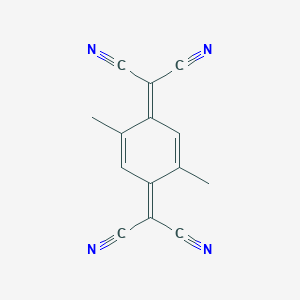
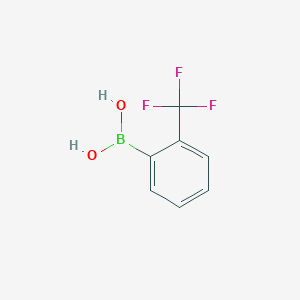
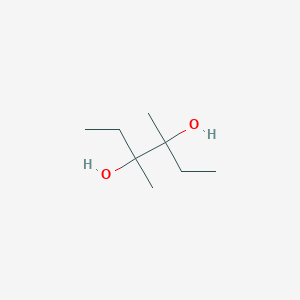
![Tetrasodium [(tetradecylimino)dimethylene]diphosphonate](/img/structure/B74340.png)
